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Compound of Interest

Compound Name: Diethyl hex-2-enedioate

Cat. No.: B15483354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard two-dimensional (2D) Nuclear

Magnetic Resonance (NMR) techniques for the structural validation of diethyl hex-2-
enedioate. The performance of Correlation Spectroscopy (COSY), Heteronuclear Single

Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are

objectively compared, supported by predicted experimental data. Detailed methodologies for

these key experiments are also presented to facilitate replication and application in your own

research.

Structural Elucidation Workflow
The structural validation of diethyl hex-2-enedioate using 2D NMR spectroscopy follows a

logical progression from one-dimensional (1D) proton and carbon spectra to a series of 2D

experiments that reveal through-bond correlations between nuclei. This workflow allows for the

unambiguous assignment of all proton and carbon signals and confirms the connectivity of the

molecule.
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Caption: Experimental workflow for the structural validation of diethyl hex-2-enedioate using

2D NMR.

Predicted 2D NMR Data for Diethyl hex-2-enedioate
The following tables summarize the predicted chemical shifts and key 2D NMR correlations for

diethyl hex-2-enedioate. These predictions are based on established NMR principles and

data from structurally similar compounds.

Structure of Diethyl hex-2-enedioate:

Table 1: Predicted ¹H and ¹³C Chemical Shifts
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Position
Proton (¹H) Chemical Shift
(ppm)

Carbon (¹³C) Chemical
Shift (ppm)

a, j 1.25 (t) 14.2

b, i 4.15 (q) 60.5

c - 165.5

d 6.95 (dt) 144.5

e 5.85 (dt) 122.0

f 2.50 (m) 30.0

g 2.30 (t) 33.5

h - 172.0

Table 2: Predicted COSY Correlations

Proton Correlated Protons

a, j (1.25 ppm) b, i (4.15 ppm)

b, i (4.15 ppm) a, j (1.25 ppm)

d (6.95 ppm) e (5.85 ppm)

e (5.85 ppm) d (6.95 ppm), f (2.50 ppm)

f (2.50 ppm) e (5.85 ppm), g (2.30 ppm)

g (2.30 ppm) f (2.50 ppm)

Table 3: Predicted HSQC Correlations
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Proton (¹H) Signal (ppm) Carbon (¹³C) Signal (ppm) Assignment

1.25 14.2 a, j

4.15 60.5 b, i

6.95 144.5 d

5.85 122.0 e

2.50 30.0 f

2.30 33.5 g

Table 4: Predicted HMBC Correlations

Proton (¹H) Signal (ppm) Correlated Carbon (¹³C) Signals (ppm)

a, j (1.25 ppm) b, i (60.5)

b, i (4.15 ppm) a, j (14.2), c (165.5) / h (172.0)

d (6.95 ppm) c (165.5), f (30.0)

e (5.85 ppm) c (165.5), g (33.5)

f (2.50 ppm) d (144.5), g (33.5), h (172.0)

g (2.30 ppm) e (122.0), f (30.0), h (172.0)

Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are

general protocols and may require optimization based on the specific instrument and sample

concentration.

1. Sample Preparation

Dissolve approximately 10-20 mg of diethyl hex-2-enedioate in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

2. ¹H-¹H COSY

The COSY experiment identifies protons that are coupled to each other, typically through two or

three bonds.[1][2]

Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

Acquisition Parameters:

Number of scans (ns): 8-16

Acquisition time (aq): 0.2-0.3 s

Relaxation delay (d1): 1-2 s

Spectral width (sw): A range that encompasses all proton signals (e.g., 0-10 ppm).

Number of increments in F1 (ni): 256-512

Processing:

Apply a sine-bell window function in both dimensions.

Perform a two-dimensional Fourier transform.

Symmetrize the spectrum.

3. ¹H-¹³C HSQC

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which

they are directly attached.[3][4][5]

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is

employed.

Acquisition Parameters:
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Number of scans (ns): 4-8

Acquisition time (aq): 0.1-0.2 s

Relaxation delay (d1): 1.5-2.5 s

¹H Spectral width (sw in F2): A range that encompasses all proton signals (e.g., 0-10

ppm).

¹³C Spectral width (swc in F1): A range that encompasses all carbon signals (e.g., 0-180

ppm).

Number of increments in F1 (ni): 128-256

Processing:

Apply a squared sine-bell window function in both dimensions.

Perform a two-dimensional Fourier transform.

4. ¹H-¹³C HMBC

The HMBC experiment reveals correlations between protons and carbons that are separated

by two or three bonds, and sometimes more in conjugated systems.[4][6][7]

Pulse Program: A standard gradient-selected HMBC pulse sequence is utilized.

Acquisition Parameters:

Number of scans (ns): 16-64

Acquisition time (aq): 0.2-0.3 s

Relaxation delay (d1): 2-3 s

¹H Spectral width (sw in F2): A range that encompasses all proton signals (e.g., 0-10

ppm).
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¹³C Spectral width (swc in F1): A range that encompasses all carbon signals (e.g., 0-180

ppm).

Number of increments in F1 (ni): 256-512

Long-range coupling delay (d6): Optimized for an average long-range J-coupling of 8 Hz.

Processing:

Apply a sine-bell window function in both dimensions.

Perform a two-dimensional Fourier transform.

By following this guide, researchers can effectively utilize 2D NMR spectroscopy to

unambiguously validate the chemical structure of diethyl hex-2-enedioate and other small

molecules. The provided protocols and predicted data serve as a valuable resource for

experimental design and data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15483354#validation-of-diethyl-hex-2-enedioate-
structure-using-2d-nmr-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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